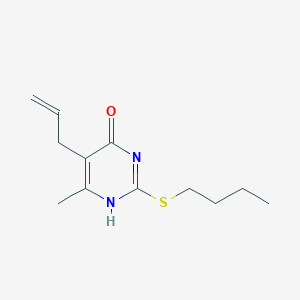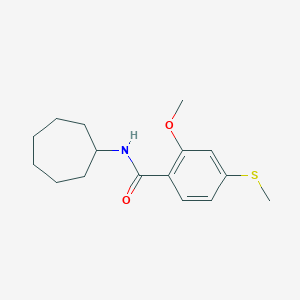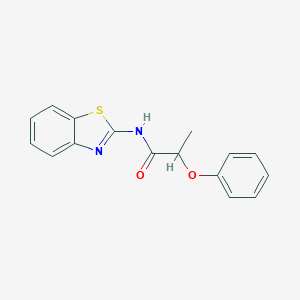![molecular formula C23H17NO2S B430355 6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B430355.png)
6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of azulenic derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of a methoxy group and a thia-aza-dibenzo structure contributes to its distinctive chemical behavior and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through nucleophilic aromatic substitution, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as lanthanum triflate, can enhance the efficiency of the reaction . Additionally, the reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of optoelectronic materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the methoxy-phenyl group but differs in the core structure.
Azulen-1-yl diazenes: Compounds with similar azulenic structures but different substituents.
Uniqueness
6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is unique due to its combination of a methoxy group, thia-aza-dibenzo structure, and azulenic core
Properties
Molecular Formula |
C23H17NO2S |
|---|---|
Molecular Weight |
371.5g/mol |
IUPAC Name |
11-(3-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H17NO2S/c1-26-15-8-6-7-14(13-15)23-20-21(16-9-2-3-10-17(16)22(20)25)24-18-11-4-5-12-19(18)27-23/h2-13,23-24H,1H3 |
InChI Key |
OOYALMXMMJZBTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Tert-butylphenoxy)pentyl]piperazine](/img/structure/B430273.png)
![1-{4-[(3-Methylphenyl)oxy]butyl}piperazine](/img/structure/B430276.png)
![1-[5-(4-Chloro-3-methylphenoxy)pentyl]piperidine](/img/structure/B430277.png)
![1-[4-(2-Tert-butylphenoxy)butyl]pyrrolidine](/img/structure/B430278.png)

![1-[5-(2,3-Dichlorophenoxy)pentyl]pyrrolidine](/img/structure/B430280.png)

![1-{6-[(2-Chloro-4-methylphenyl)oxy]hexyl}pyrrolidine](/img/structure/B430282.png)
![1-[5-(2-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B430283.png)
![2-[2-(3-bromophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B430284.png)
![Methyl {[2-(3,4-dichlorophenyl)-4-quinazolinyl]amino}acetate](/img/structure/B430285.png)



